molecular formula C14H12N8OS B11075556 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide

Cat. No.: B11075556
M. Wt: 340.37 g/mol
InChI Key: ZXFSYYPEAPQLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide is a complex organic compound that features a fused triazole-triazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide typically involves multiple steps. The starting materials often include quinoline derivatives and triazole compounds. The reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and catalysts such as palladium or copper salts. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of solvents like DMSO or DMF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact pathways depend on the specific application, such as inhibiting viral replication or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide is unique due to its combination of a fused triazole-triazole ring system with a quinoline moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H12N8OS

Molecular Weight

340.37 g/mol

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-quinolin-8-ylacetamide

InChI

InChI=1S/C14H12N8OS/c15-21-8-17-22-13(21)19-20-14(22)24-7-11(23)18-10-5-1-3-9-4-2-6-16-12(9)10/h1-6,8H,7,15H2,(H,18,23)

InChI Key

ZXFSYYPEAPQLRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CSC3=NN=C4N3N=CN4N)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.